N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-22(2)29(24,25)13-6-3-11(4-7-13)17-20-21-18(28-17)19-16(23)12-5-8-14-15(9-12)27-10-26-14/h3-9H,10H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOORRKKGEMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly its interactions with the benzodiazepine (BZD) receptors, which are crucial in the treatment of various neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.4 g/mol. The structure features a complex arrangement that includes an oxadiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to biological activity through various mechanisms.
Interaction with Benzodiazepine Receptors
Recent studies have shown that derivatives of 1,3,4-oxadiazoles can act as ligands for BZD receptors. These receptors are involved in modulating neurotransmission in the central nervous system (CNS), affecting anxiety, sleep, and muscle relaxation. The compound has been evaluated for its affinity to these receptors using radioligand binding assays.
Table 1: Affinity of Compounds for BZD Receptors
The binding affinity of this compound is still under investigation; however, preliminary results indicate it may exhibit higher affinity than traditional BZD agonists like diazepam.
Anticonvulsant Activity
In vivo studies have demonstrated that compounds similar to this compound possess anticonvulsant properties. For example:
Table 2: Anticonvulsant Potency in Animal Models
| Compound | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Compound 6a | PTZ-induced seizures | 85% | |
| Diazepam | PTZ-induced seizures | 90% | |
| This compound | TBD |
These findings suggest that this compound could be a promising candidate for further development as an anticonvulsant agent.
The proposed mechanism involves the enhancement of GABAergic transmission through positive allosteric modulation of BZD receptors. This action leads to increased chloride ion influx and neuronal hyperpolarization, resulting in anxiolytic and anticonvulsant effects.
Case Studies
Case Study 1: Efficacy in Anxiety Disorders
A study involving a series of oxadiazole derivatives showed significant anxiolytic effects in animal models when administered at specific doses. The results indicated that compounds with structural similarities to this compound exhibited reduced anxiety levels comparable to established treatments like diazepam.
Case Study 2: Potential for Insomnia Treatment
Another investigation assessed the sedative properties of related compounds in sleep-deprivation models. The findings revealed that these compounds significantly improved sleep duration and quality compared to control groups.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds featuring the oxadiazole structure exhibit notable anticancer properties. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives of oxadiazoles and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain derivatives displayed significant growth inhibition against human cancer cell lines such as OVCAR-8 and NCI-H460, with percent growth inhibitions reaching as high as 86.61% .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit key cellular processes such as histone deacetylation and specific protein kinases involved in tumor progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide.
Key Findings:
- Substituent Effects : Variations in substituents on the phenyl rings significantly affect the compound's potency and selectivity against different cancer types.
| Substituent Type | Effect on Activity | Cancer Cell Line Tested | Percent Growth Inhibition |
|---|---|---|---|
| Dimethylsulfamoyl | Increased potency | OVCAR-8 | 85.26% |
| Trifluoromethyl | Moderate activity | HOP-92 | 67.55% |
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been investigated for other therapeutic applications:
- Antimicrobial Activity : Some studies indicate potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : Research suggests that derivatives may exhibit anti-inflammatory effects by modulating inflammatory pathways.
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates validated?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄ catalysis) .
- Coupling Reactions : Amide bond formation between the oxadiazole intermediate and benzo[d][1,3]dioxole-5-carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Sulfonylation : Introduction of the N,N-dimethylsulfamoyl group using dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
Validation : Intermediates are characterized via TLC, melting point analysis, and LC-MS. Final purity (>95%) is confirmed by HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbon frameworks. Key signals include oxadiazole C=N (δ 160–165 ppm) and sulfamoyl S=O (δ 110–115 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfamoyl group’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
- Reaction Condition Control : Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres to prevent hydrolysis of intermediates .
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Purification Strategies : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .
Q. How should researchers address contradictory biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Target Specificity Profiling : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. What methodologies are effective for studying structure-activity relationships (SAR)?
- Systematic Substituent Variation : Replace the N,N-dimethylsulfamoyl group with alternative sulfonamides (e.g., morpholine sulfonamide) and compare IC₅₀ values .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .
- QSAR Analysis : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric parameters with activity .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Pull-Down Assays : Immobilize the compound on sepharose beads to identify binding partners via LC-MS/MS .
- Transcriptomic Profiling : RNA-seq to monitor gene expression changes post-treatment .
- In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models with plasma concentration monitoring via UPLC-MS/MS .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthetic Optimization | Reaction calorimetry, DoE (Design of Experiments) | Temperature, solvent polarity, catalyst loading |
| SAR Studies | Parallel synthesis, QSAR modeling | LogP, polar surface area, H-bond donors |
| Target Identification | Thermal shift assay (TSA), SPR (Surface Plasmon Resonance) | ΔTm values, binding kinetics (kₐ, k𝒹) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
